molecular formula C7H9BO4 B1435722 3-Hydroxy-2-methoxyphenylboronic acid CAS No. 2121512-62-5

3-Hydroxy-2-methoxyphenylboronic acid

Cat. No.: B1435722
CAS No.: 2121512-62-5
M. Wt: 167.96 g/mol
InChI Key: VEICWKIRFAADSJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxyphenylboronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxy and methoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxyphenylboronic acid typically involves the reaction of this compound with appropriate boron-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the boronic acid group can produce boranes.

Scientific Research Applications

Chemistry: 3-Hydroxy-2-methoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a versatile building block for the synthesis of complex organic molecules.

Biology: In biological research, this compound is used as a probe for studying enzyme activities and as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit proteases and other enzymes, making them valuable in drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its ability to form stable complexes with various metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2-methoxyphenylboronic acid is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and other applications.

Properties

IUPAC Name

(3-hydroxy-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEICWKIRFAADSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-62-5
Record name (3-hydroxy-2-methoxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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